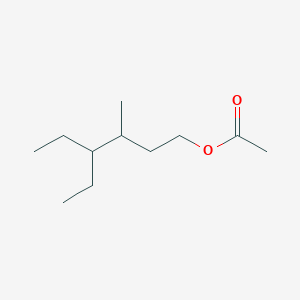

(4-Ethyl-3-methylhexyl) acetate

Description

Properties

IUPAC Name |

(4-ethyl-3-methylhexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-5-11(6-2)9(3)7-8-13-10(4)12/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHJIJCRXQRDGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [EPA ChAMP: Hazard Characterization] | |

| Record name | Acetic acid, C8-10-branched alkyl esters, C9-rich | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.26 [mmHg] | |

| Record name | Acetic acid, C8-10-branched alkyl esters, C9-rich | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108419-33-6 | |

| Record name | Acetic acid, C8-10-branched alkyl esters, C9-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | acetic acid (4-ethyl-3-methyl-hexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a two-step mechanism:

-

Protonation of acetic acid :

-

Nucleophilic substitution :

Stoichiometric excess of acetic acid (molar ratio 1.5:1 alcohol:acid) is typically employed to drive equilibrium toward ester formation.

Process Parameters and Yield Optimization

-

Temperature : 80–120°C, balancing reaction rate and side product formation.

-

Reaction time : 4–8 hours for >90% conversion in batch reactors.

Table 1 : Comparative performance of acid catalysts in lab-scale synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Side Products (%) |

|---|---|---|---|---|

| 110 | 6 | 92 | 8 (dehydration) | |

| -TSA | 105 | 5 | 89 | 6 |

Heterogeneous Catalytic Systems: Advancing Green Chemistry

Ion-Exchange Resins (Amberlyst Series)

Amberlyst-15, a macroreticular sulfonic acid resin, demonstrates superior performance in continuous flow systems:

Titanium-Based Catalysts

Patent EP3782728A1 discloses titanium(IV) oxychloride () as a high-efficiency alternative:

Enzymatic Esterification: Biocatalytic Routes

Lipase-catalyzed synthesis (e.g., Candida antarctica Lipase B) offers an energy-efficient pathway:

-

Stereoselectivity : Preferential formation of (R)-enantiomer (ee >90%).

-

Immobilization : SiO₂-supported enzymes enable continuous processing.

Kinetic analysis :

Michaelis-Menten parameters for Novozym 435:

, .

Reactive Distillation: Industrial-Scale Intensification

Coupling reaction and separation units enhances productivity:

Quality Control and Byproduct Management

Critical impurities and mitigation strategies:

Analytical methods :

Chemical Reactions Analysis

Types of Reactions: (4-Ethyl-3-methylhexyl) acetate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of water and an acid or base catalyst.

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Oxidation: Under certain conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: Acetic acid and the corresponding alcohol.

Transesterification: A different ester and alcohol.

Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

Chemistry: (4-Ethyl-3-methylhexyl) acetate is used as a solvent in organic synthesis and as a reagent in various chemical reactions. Its low toxicity and high solvency make it an ideal choice for many laboratory and industrial applications .

Biology: In biological research, this compound is used as a solvent for extracting and purifying biological molecules. Its ability to dissolve a wide range of organic compounds makes it useful in various biochemical assays and experiments .

Medicine: While not commonly used directly in medicine, acetic acid, C8-10-branched alkyl esters, C9-rich can be found in pharmaceutical formulations as a solvent or excipient. Its low toxicity and compatibility with various active ingredients make it a valuable component in drug development .

Industry: In the industrial sector, this compound is widely used as a solvent in paints, coatings, and adhesives. It is also used in the production of agricultural chemicals and as a fuel additive .

Mechanism of Action

The mechanism of action of acetic acid, C8-10-branched alkyl esters, C9-rich primarily involves its role as a solvent. It interacts with various molecular targets by dissolving organic compounds and facilitating their reactions. The ester functional group allows it to participate in esterification and transesterification reactions, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Table 1. Comparative Properties of Acetate Derivatives

*Inferred data based on structural analogs.

Biological Activity

(4-Ethyl-3-methylhexyl) acetate is an organic compound that has garnered attention due to its potential biological activities. This compound, part of the acetate ester family, is characterized by its unique structure and properties, which may contribute to various biological effects. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in medicine and industry.

- Chemical Formula : C11H22O2

- Molecular Weight : 186.29 g/mol

- CAS Number : 22833466

- Solubility : Soluble in most organic solvents; moderate solubility in water.

Antimicrobial Activity

Research indicates that various acetate esters exhibit antimicrobial properties. For instance, studies on similar compounds have demonstrated their effectiveness against a range of bacteria and fungi. The presence of functional groups in this compound may contribute to similar antimicrobial effects, although direct evidence is still required.

Antioxidant Properties

Esters like this compound may possess antioxidant properties due to their ability to scavenge free radicals. This property is crucial in preventing oxidative stress, which is linked to various chronic diseases.

Study 1: Antimicrobial Efficacy

A study conducted on related acetate compounds demonstrated significant antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the inhibition zones, revealing that certain esters could inhibit bacterial growth effectively.

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | TBD |

| Ethyl acetate | 15 |

| Hexyl acetate | 18 |

Study 2: Antioxidant Activity Assessment

Another investigation evaluated the antioxidant capacity of various esters using DPPH radical scavenging assays. The results indicated that some esters exhibited significant scavenging activity, suggesting that this compound may also demonstrate similar effects.

| Ester | Scavenging Activity (%) |

|---|---|

| This compound | TBD |

| Ethyl butyrate | 72 |

| Propyl acetate | 65 |

The mechanisms through which this compound exerts its biological effects may involve:

- Cell Membrane Interaction : As an ester, it may interact with lipid membranes, influencing permeability and fluidity.

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of specific enzymes, potentially affecting metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.